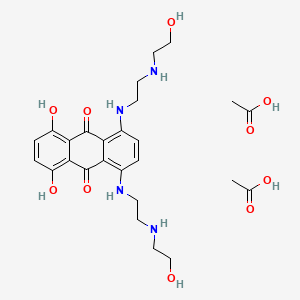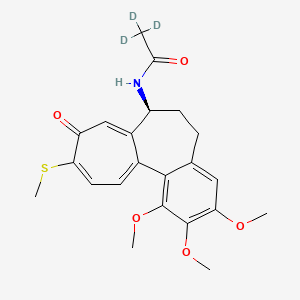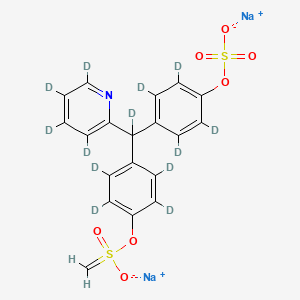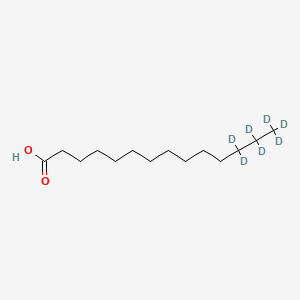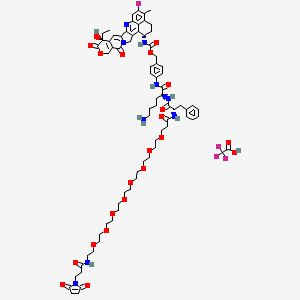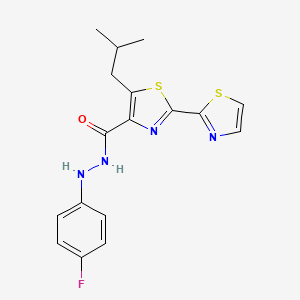
1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 is a deuterium-labeled compound, specifically a deuterated form of γ-Tocotrienol, an active form of vitamin E . Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Métodos De Preparación
The synthesis of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 typically involves the incorporation of deuterium into the molecular structure of γ-Tocotrienol. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling . Industrial production methods are not publicly detailed but likely involve large-scale synthesis using similar principles.
Análisis De Reacciones Químicas
1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 has several scientific research applications:
Chemistry: Used as a tracer in studies involving the quantitation of drug molecules.
Biology: Employed in metabolic studies to understand the behavior of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential effects on the pharmacokinetic and metabolic profiles of pharmaceuticals.
Industry: Utilized in the development of new drugs and therapeutic agents
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 is primarily related to its role as a deuterium-labeled compound. Deuterium substitution can affect the pharmacokinetics and metabolic profiles of drugs by altering their absorption, distribution, metabolism, and excretion. This can lead to changes in the efficacy and safety of the drug .
Comparación Con Compuestos Similares
1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 is unique due to its deuterium labeling. Similar compounds include:
γ-Tocotrienol: The non-deuterated form of the compound.
Deuterium-labeled compounds: Other compounds that have undergone deuterium substitution for similar research purposes.
These similar compounds share the common feature of deuterium labeling, which is used to study their pharmacokinetic and metabolic profiles.
Propiedades
Fórmula molecular |
C7H14N2O2 |
|---|---|
Peso molecular |
161.22 g/mol |
Nombre IUPAC |
1-(oxolan-3-ylmethyl)-3-(trideuteriomethyl)urea |
InChI |
InChI=1S/C7H14N2O2/c1-8-7(10)9-4-6-2-3-11-5-6/h6H,2-5H2,1H3,(H2,8,9,10)/i1D3 |
Clave InChI |
ZKHFVKXZYZDWSP-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NC(=O)NCC1CCOC1 |
SMILES canónico |
CNC(=O)NCC1CCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




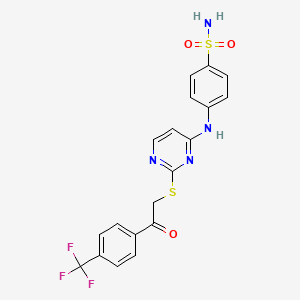
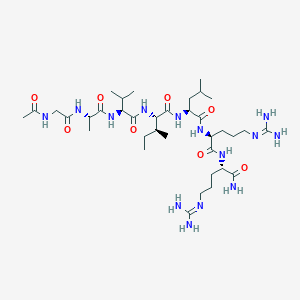
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409241.png)
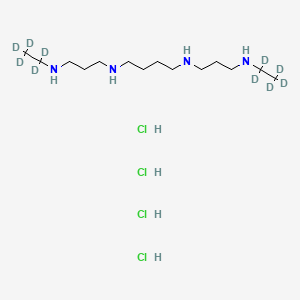
![7-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-(1-ethylpiperidin-4-yl)-5-fluorocinnoline](/img/structure/B12409250.png)

